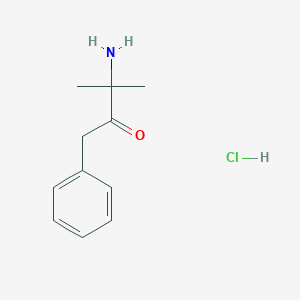
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride (3-AMPH) is an organic compound used in various scientific research applications. It is a derivative of the phenethylamine family, and is an analogue of the psychoactive drug methamphetamine. 3-AMPH has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is not fully understood. However, it is believed to act as an agonist of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. It is also believed to act as an agonist of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft. Additionally, it is believed to act as an agonist of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Biochemical and Physiological Effects
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been shown to increase heart rate and blood pressure, as well as to increase alertness, focus, and energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively safe compound to use in laboratory experiments, as it does not have significant toxicity. However, one limitation is that it is not as stable as some other compounds, and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in scientific research. These include the development of new drug delivery systems, the study of the metabolism of other drugs, and the study of the effects of drugs on the body. Additionally, it could be used in the development of new drugs, such as those targeting the dopamine transporter, norepinephrine transporter, and serotonin transporter. Finally, it could be used in the development of new treatments for neurological disorders, such as Parkinson’s disease and depression.
Métodos De Síntesis
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can be synthesized through a variety of methods, including chemical synthesis, reductive amination, and enzymatic reactions. Chemical synthesis involves the reaction of an amine and an aldehyde or ketone to form the desired product. Reductive amination is the reaction of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. Enzymatic reactions involve the use of enzymes to catalyze the reaction of an amine and an aldehyde or ketone.
Aplicaciones Científicas De Investigación
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology. In drug delivery studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to develop new delivery systems for drugs, such as transdermal patches and nanoparticles. In drug metabolism studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the metabolism of drugs, including their absorption, distribution, and elimination. In pharmacology studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the effects of drugs on the body, including their therapeutic and adverse effects.
Propiedades
IUPAC Name |
3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKTBSZOHLGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)








![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)